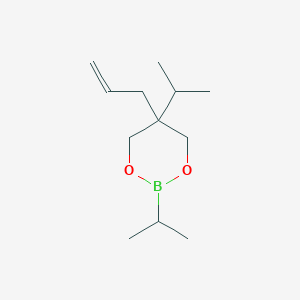
Nonanoic acid, 2-chloro-1-(chloromethyl)ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nonanoic acid, 2-chloro-1-(chloromethyl)ethyl ester: is an organic compound that belongs to the class of esters It is characterized by the presence of a nonanoic acid moiety esterified with a 2-chloro-1-(chloromethyl)ethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of nonanoic acid, 2-chloro-1-(chloromethyl)ethyl ester typically involves the esterification of nonanoic acid with 2-chloro-1-(chloromethyl)ethanol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions:
Hydrolysis: Nonanoic acid, 2-chloro-1-(chloromethyl)ethyl ester can undergo hydrolysis in the presence of water and an acid or base catalyst to yield nonanoic acid and 2-chloro-1-(chloromethyl)ethanol.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation: Oxidative reactions can convert the ester to corresponding carboxylic acids and other oxidation products.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Substitution: Nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products:
Hydrolysis: Nonanoic acid and 2-chloro-1-(chloromethyl)ethanol.
Substitution: Products depend on the nucleophile used.
Oxidation: Carboxylic acids and other oxidation products.
Aplicaciones Científicas De Investigación
Chemistry: Nonanoic acid, 2-chloro-1-(chloromethyl)ethyl ester is used as an intermediate in organic synthesis. It can be employed in the preparation of more complex molecules and in the study of esterification and substitution reactions.
Biology: In biological research, this compound can be used to study the effects of esters on biological systems. It may also serve as a model compound for investigating the metabolism and toxicity of similar esters.
Industry: In industrial applications, this compound can be used in the formulation of specialty chemicals, including surfactants, lubricants, and plasticizers.
Mecanismo De Acción
The mechanism of action of nonanoic acid, 2-chloro-1-(chloromethyl)ethyl ester involves its interaction with various molecular targets depending on the context of its use. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack, leading to the formation of nonanoic acid and 2-chloro-1-(chloromethyl)ethanol. In substitution reactions, the chlorine atoms are replaced by other nucleophiles, altering the chemical structure and properties of the compound.
Comparación Con Compuestos Similares
Nonanoic acid, ethyl ester: Similar in structure but lacks the chlorine atoms.
Pelargonic acid: The parent nonanoic acid without esterification.
2-Chloroethyl nonanoate: Similar ester but with a different chlorinated group.
Uniqueness: Nonanoic acid, 2-chloro-1-(chloromethyl)ethyl ester is unique due to the presence of two chlorine atoms, which impart distinct reactivity and potential applications compared to other nonanoic acid esters. The chlorinated groups can participate in specific substitution reactions, making this compound valuable in synthetic chemistry.
Propiedades
Número CAS |
88606-78-4 |
|---|---|
Fórmula molecular |
C12H22Cl2O2 |
Peso molecular |
269.20 g/mol |
Nombre IUPAC |
1,3-dichloropropan-2-yl nonanoate |
InChI |
InChI=1S/C12H22Cl2O2/c1-2-3-4-5-6-7-8-12(15)16-11(9-13)10-14/h11H,2-10H2,1H3 |
Clave InChI |
MOZMFSMALLESRG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC(=O)OC(CCl)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bicyclo[4.1.0]heptane, 3-cyclopropyl-](/img/structure/B14397510.png)
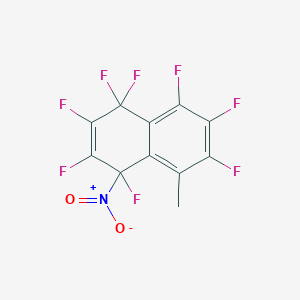
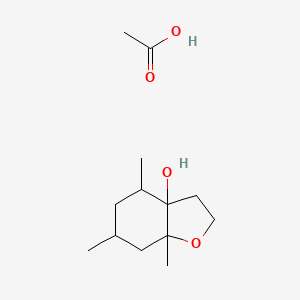
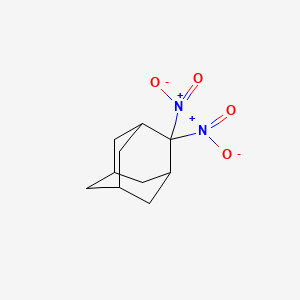
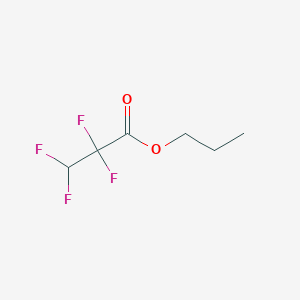

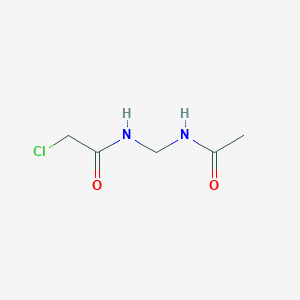

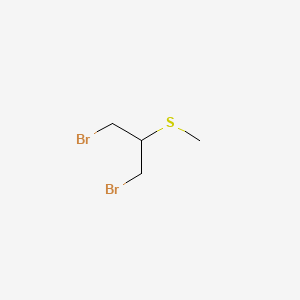
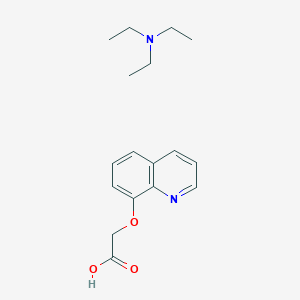
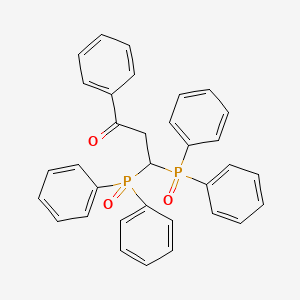

![(Propane-1,3-diyl)bis[diethyl(phenyl)phosphanium] dibromide](/img/structure/B14397607.png)
